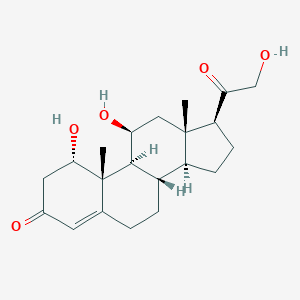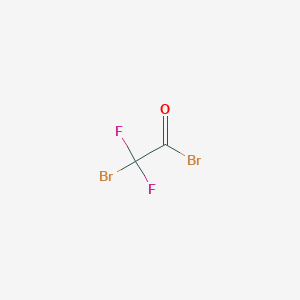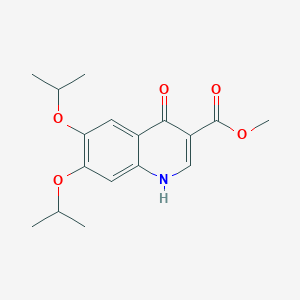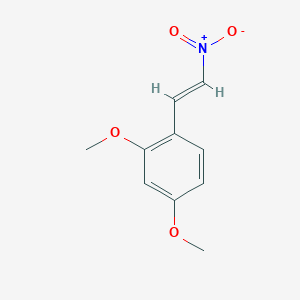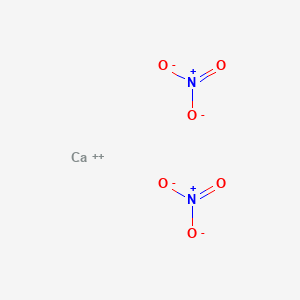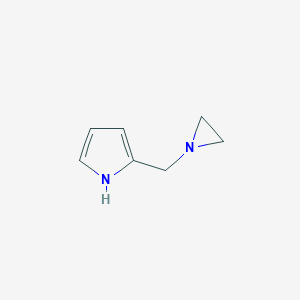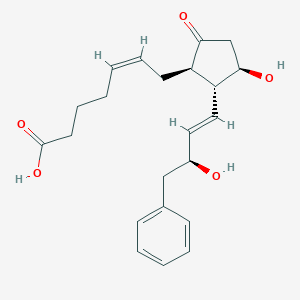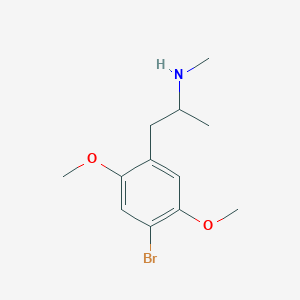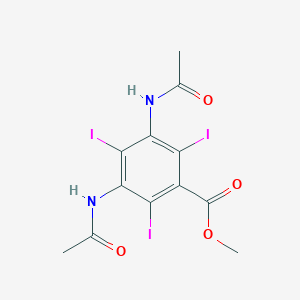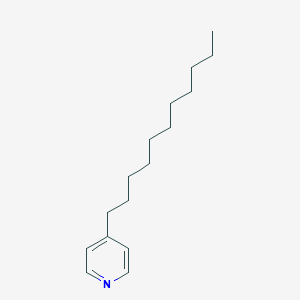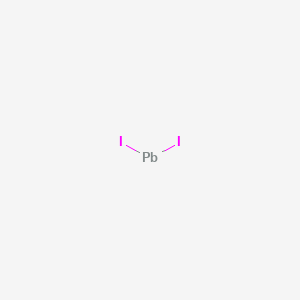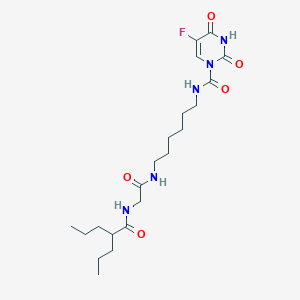
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, also known as PEP005, is a synthetic compound that has been found to have potential anticancer properties. It belongs to the class of drugs known as ingenol derivatives, which are derived from the sap of the Euphorbia peplus plant.
Mechanism Of Action
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil works by activating protein kinase C (PKC), which is an enzyme that plays a key role in regulating cell growth and survival. Activation of PKC by 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil leads to the activation of downstream signaling pathways that ultimately result in the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been found to have a number of biochemical and physiological effects on cancer cells. These include the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways involved in cancer cell growth and survival.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil for laboratory experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil. One area of focus is the development of novel formulations of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, which could help to guide its clinical use. Finally, further studies are needed to fully understand the mechanisms of action of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil and its potential for use in combination with other anticancer agents.
Synthesis Methods
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil can be synthesized in the laboratory through a multi-step process. The first step involves the synthesis of the intermediate compound 6-bromo-7-hydroxy-4-methylcoumarin, which is then converted to the key intermediate 6-bromo-7-(2-n-propyl-n-pentanoylamino)-4-methylcoumarin. This intermediate is then reacted with glycine ethyl ester to form the corresponding glycine derivative, which is further reacted with hexyl isocyanate to give 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil.
Scientific Research Applications
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including melanoma, breast cancer, and prostate cancer. In addition, 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
properties
CAS RN |
134460-39-2 |
|---|---|
Product Name |
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil |
Molecular Formula |
C21H34FN5O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-fluoro-2,4-dioxo-N-[6-[[2-(2-propylpentanoylamino)acetyl]amino]hexyl]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C21H34FN5O5/c1-3-9-15(10-4-2)18(29)25-13-17(28)23-11-7-5-6-8-12-24-20(31)27-14-16(22)19(30)26-21(27)32/h14-15H,3-13H2,1-2H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30,32) |
InChI Key |
YEASNVKEKVHQLR-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Other CAS RN |
134460-39-2 |
synonyms |
1-(6-(N-(2-n-propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil UK 25 UK-25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



